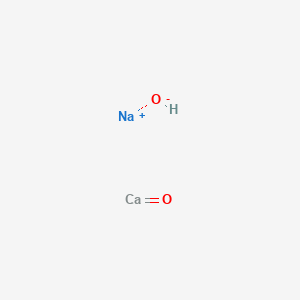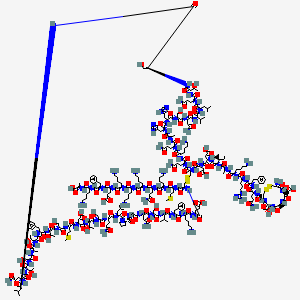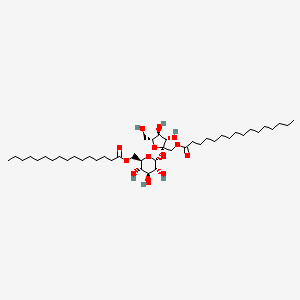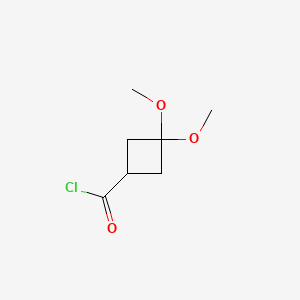
Carazolol-d7
描述
卡拉唑醇-d7 是卡拉唑醇的氘代形式,是一种β-肾上腺素能受体配体。它主要用作内标,用于各种分析应用中卡拉唑醇的定量。 该化合物的分子式为C18H15D7N2O2,分子量为305.42 .
作用机制
卡拉唑醇-d7 通过与β-肾上腺素能受体结合来发挥作用,β-肾上腺素能受体是 G 蛋白偶联受体家族的一部分。这些受体介导儿茶酚胺诱导的腺苷酸环化酶激活,导致各种生理反应。 卡拉唑醇-d7 作为一种β-肾上腺素能受体配体,可以通过激活或抑制受体来调节这些反应 .
生化分析
Biochemical Properties
Carazolol-d7 interacts with β-adrenergic receptors, which are proteins located in the cell membrane. These receptors are part of the G protein-coupled receptor family, which play a crucial role in signal transduction . The nature of these interactions involves the binding of this compound to these receptors, which can influence the biochemical reactions within the cell.
Cellular Effects
This compound, through its interaction with β-adrenergic receptors, can influence various cellular processes. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes would depend on the type of cell and the presence of β-adrenergic receptors.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β-adrenergic receptors. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and other molecular-level effects .
准备方法
合成路线和反应条件: 卡拉唑醇-d7 的合成涉及将氘原子掺入卡拉唑醇分子中。这通常通过一系列化学反应来实现,这些反应将氢原子替换为氘原子。 该过程通常涉及使用氘代试剂和溶剂,以确保氘原子在分子中的特定位置掺入 .
工业生产方法: 卡拉唑醇-d7 的工业生产遵循类似的合成路线,但规模更大。 该过程针对效率和产量进行了优化,通常涉及先进技术,如液相色谱-串联质谱(LC-MS/MS),用于纯化和质量控制 .
化学反应分析
反应类型: 卡拉唑醇-d7 会发生各种化学反应,包括:
氧化: 在特定条件下,卡拉唑醇-d7 可以被氧化形成相应的氧化产物。
还原: 该化合物也可以发生还原反应,通常涉及加入还原剂。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会生成卡拉唑醇-d7 氧化物,而还原可能会生成卡拉唑醇-d7 醇 .
科学研究应用
由于卡拉唑醇-d7 具有稳定的同位素标记,它在科学研究中被广泛使用。一些关键应用包括:
化学: 用作质谱法中的内标,用于卡拉唑醇的定量。
生物学: 用于涉及β-肾上腺素能受体的研究,以了解它们在各种生物过程中的作用。
医学: 用于药代动力学研究,以跟踪卡拉唑醇在体内的代谢和分布。
相似化合物的比较
卡拉唑醇-d7 由于其氘代性质而独一无二,这提供了增强的稳定性,并允许在分析应用中进行精确的定量。类似的化合物包括:
卡拉唑醇: 非氘代形式,用于类似的应用,但没有同位素标记的好处。
普萘洛尔-d7: 另一种氘代β-肾上腺素能受体配体,用于类似的分析应用。
阿替洛尔-d7: 阿替洛尔的氘代形式,用于质谱法中的定量
卡拉唑醇-d7 因其在卡拉唑醇定量中的特定用途而脱颖而出,使其成为研究和工业中宝贵的工具。
属性
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/i1D3,2D3,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQGZPYHWWCEB-QLWPOVNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746815 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-02-7 | |
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-02-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)



